molecular formula C19H22ClN3O4 B2566548 3-[(4-chlorophenyl)methyl]-8-(oxolane-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021067-26-4

3-[(4-chlorophenyl)methyl]-8-(oxolane-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2566548
CAS No.: 1021067-26-4
M. Wt: 391.85
InChI Key: JRMRJFSRBVTJLQ-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)methyl]-8-(oxolane-2-carbonyl)-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound with a unique structure that includes a spirocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)methyl]-8-(oxolane-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 4-chlorobenzyl chloride with a suitable amine to form an intermediate, which is then subjected to cyclization reactions to form the spirocyclic core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)methyl]-8-(oxolane-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-chlorophenyl)methyl]-8-(oxolane-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)methyl]-8-(oxolane-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved can include signal transduction, metabolic regulation, or gene expression .

Comparison with Similar Compounds

Similar Compounds

    4-chlorobenzophenone: Shares the chlorophenyl group but lacks the spirocyclic structure.

    Oxolane-2-carboxylic acid: Contains the oxolane ring but lacks the triazaspiro framework.

    1,3,8-triazaspiro[4.5]decane-2,4-dione: Contains the spirocyclic core but lacks the chlorophenyl and oxolane groups.

Uniqueness

3-[(4-chlorophenyl)methyl]-8-(oxolane-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its combination of a spirocyclic framework with a chlorophenyl and oxolane-2-carbonyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-8-(oxolane-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O4/c20-14-5-3-13(4-6-14)12-23-17(25)19(21-18(23)26)7-9-22(10-8-19)16(24)15-2-1-11-27-15/h3-6,15H,1-2,7-12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMRJFSRBVTJLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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